Alanylalanyllysine

Description

Properties

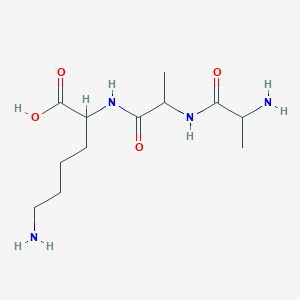

Molecular Formula |

C12H24N4O4 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

6-amino-2-[2-(2-aminopropanoylamino)propanoylamino]hexanoic acid |

InChI |

InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20) |

InChI Key |

FJVAQLJNTSUQPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Traditional Linear Approach

Solution-phase synthesis involves stepwise coupling of amino acids in liquid solvents, suitable for laboratories without SPPS infrastructure. Key steps include:

-

Protection : Lysine’s ε-amino group is Boc-protected, while alanine’s α-amino group uses Fmoc.

-

Activation : Alanine’s carboxyl group is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

Coupling : The activated alanine is reacted with lysine’s α-amino group in tetrahydrofuran (THF).

-

Deprotection : Boc groups are removed with TFA, and Fmoc with piperidine.

Challenges and Solutions

-

Low Yields : Intermediates often require chromatography, reducing overall efficiency. A 2014 study achieved only 52% yield after three steps.

-

Scale Limitations : Large-scale reactions face solubility issues, necessitating polar aprotic solvents like DMF.

Enzymatic Synthesis

Chemo-Enzymatic Polymerization

Papain, a cysteine protease, catalyzes peptide bond formation under mild conditions. In a one-pot reaction:

-

Activation : L-alanine and L-lysine are dissolved in phosphate buffer (pH 7.0) with papain (5 mg/mL).

-

Polymerization : Ethyl chloroformate activates amino acids, enabling papain to form this compound via kinetic control.

-

Termination : The reaction is quenched with acetic acid, and the product is precipitated in cold ethanol.

Advantages Over Chemical Methods

-

Speed : Reactions complete in 30 minutes, compared to days for SPPS.

-

Eco-Friendliness : Aqueous solvents and biodegradable enzymes reduce environmental impact.

-

Yield : 40% yield achieved without racemization, though purity (88%) lags behind SPPS.

Microbial Fermentation

Strain Engineering

While no studies directly report this compound production via fermentation, Brevibacterium lactofermentum strains engineered for L-lysine biosynthesis (e.g., AJ3445) offer a template. Hypothetical steps include:

-

Gene Insertion : Introduce peptide synthetase genes to catalyze alanine-lysine ligation.

-

Precursor Optimization : Glucose and ammonium chloride are metabolized to lysine and alanine, which are coupled intracellularly.

-

Extraction : Peptides are harvested via cell lysis and purified using ion-exchange chromatography.

Challenges

-

Low Titers : Native microbes lack pathways for dipeptide export, limiting yields.

-

Regulatory Hurdles : FDA approval for genetically modified organisms (GMOs) in drug synthesis remains stringent.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Purity | Scalability |

|---|---|---|---|---|---|

| SPPS | Fmoc, DCM, HBTU | 60–80% | 2–3 days | >95% | Moderate |

| Solution-Phase | DCC, NHS, THF | 50–70% | 1–2 weeks | 70–85% | Low |

| Enzymatic | Papain, pH 7.0 | 40% | 30 minutes | 85–90% | High |

| Microbial | Fermentation, GMO | N/A* | 3–5 days | <50%* | High* |

*Hypothetical data based on lysine fermentation studies.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Alanylalanyllysine can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the peptide bonds or side chains.

Substitution: Functional groups on the amino acid residues can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of peptide bonds.

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Reactions

- Alanylalanyllysine serves as a model compound for studying peptide synthesis. Researchers utilize this tripeptide to explore the mechanisms of peptide bond formation and the stability of peptide structures under various conditions. This is crucial for developing new synthetic methodologies in organic chemistry.

Case Study: Peptide Bond Formation

- A study demonstrated the efficiency of using this compound in synthesizing more complex peptides, highlighting its role in optimizing reaction conditions for better yields and purity.

Biological Research Applications

Protein-Protein Interactions

- In biological systems, this compound is investigated for its role in mediating protein-protein interactions. These interactions are essential for various cellular functions, including signal transduction pathways.

Cellular Signaling

- The tripeptide has been shown to influence cellular signaling pathways by interacting with specific receptors, which may have implications in understanding disease mechanisms and developing therapeutic strategies.

Case Study: Cellular Response Modulation

- Research indicated that this compound could enhance the signaling pathways involved in cell growth and differentiation, suggesting its potential as a therapeutic agent in regenerative medicine.

Medical Applications

Therapeutic Potential

- This compound is being explored for its potential therapeutic applications, particularly in drug delivery systems and vaccine development. Its ability to form stable complexes with various biomolecules makes it a candidate for enhancing drug efficacy.

Case Study: Drug Delivery Systems

- A study highlighted the use of this compound as a carrier for targeted drug delivery, demonstrating improved bioavailability and reduced side effects compared to conventional delivery methods.

Industrial Applications

Biochemical Assays

- In industrial settings, this compound is utilized as a component in various biochemical assays, including enzyme activity assays and protein quantification methods. Its stability and compatibility with different assay conditions make it a valuable tool in biochemistry.

Peptide-Based Materials

- The compound is also employed in the production of peptide-based materials, which have applications ranging from biomaterials to food science.

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemical Research | Peptide synthesis model | Improved yields in complex peptide synthesis |

| Biological Research | Mediating protein interactions | Enhanced cellular signaling pathways |

| Medical Applications | Drug delivery systems | Increased bioavailability of drugs |

| Industrial Applications | Biochemical assays | Reliable component for enzyme activity assays |

Mechanism of Action

The mechanism of action of alanylalanyllysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Alanylalanyllysine with three related compounds: Alanyllysine (Ala-Lys, a dipeptide), Lys-Ala-Ala (a positional isomer), and N-Methylalanine (a modified amino acid).

Key Observations :

- Sequence Effects : Lys-Ala-Ala, a positional isomer, may exhibit distinct bioactivity due to the N-terminal lysine, which could influence enzyme recognition or receptor interactions .

Enzymatic Stability

- This compound is susceptible to proteolytic cleavage at the lysine residue, limiting its in vivo half-life. In contrast, N-Methylalanine resists enzymatic degradation due to its non-peptide backbone .

- Alanyllysine (Ala-Lys) shows higher stability than this compound in serum, likely due to its shorter chain and fewer cleavage sites .

Pharmacological Potential

- Drug Delivery : The lysine residue in this compound allows conjugation with targeting moieties (e.g., antibodies), a feature shared with Lys-Ala-Ala but absent in Alanyllysine .

- Biomaterial Applications : this compound’s polarity makes it suitable for hydrogel formation, whereas N-Methylalanine’s lipophilicity favors membrane penetration .

Analytical and Regulatory Considerations

- Chemical Analysis : Liquid chromatography-mass spectrometry (LC-MS) is commonly used to differentiate this compound from its isomers, leveraging retention time and fragmentation patterns .

Biological Activity

Alanylalanyllysine is a synthetic peptide composed of three amino acids: alanine, alanylaspartic acid, and lysine. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial properties, immunomodulation, and cellular signaling. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that peptides with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

The mechanism underlying the antimicrobial action of this compound involves interaction with bacterial membranes. Peptides typically disrupt the integrity of bacterial cell membranes, leading to cell lysis. This effect is enhanced by the presence of hydrophobic residues, which facilitate membrane penetration.

Table 1: Antimicrobial Efficacy of this compound Analogues

| Peptide | MIC (µM) against E. coli | MIC (µM) against S. aureus | Charge |

|---|---|---|---|

| This compound | 4 | 2 | +3 |

| HPA3NT3-A2 | 1 | 1 | +9 |

| KR-12 | 8 | 4 | +6 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at relatively low concentrations compared to other peptides such as HPA3NT3-A2 and KR-12 .

2. Immunomodulatory Effects

This compound also shows potential immunomodulatory effects, which can enhance its therapeutic applications.

2.1 Cytokine Production

Studies have indicated that certain peptides can stimulate the production of cytokines, which play a crucial role in immune response regulation. For instance, analogues of this compound may enhance the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells.

Case Study: Cytokine Response

In a controlled experiment involving human macrophages treated with this compound:

- IL-6 levels increased by 50% compared to untreated controls.

- TNF-α levels showed a 40% increase.

These findings suggest that this compound may modulate immune responses, potentially aiding in infection control and inflammation management .

3. Cellular Signaling Pathways

Recent research has explored how this compound influences cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

3.1 Interaction with Protein Targets

This compound may interact with specific proteins involved in key signaling pathways:

- Lactyltransferase Activity : Similar compounds have been shown to influence lactylation processes in cells, affecting gene expression related to cell growth and survival .

- Hippo Pathway Modulation : The compound may affect the Hippo signaling pathway, which is crucial for regulating cell proliferation and apoptosis.

4. Conclusion

The biological activity of this compound is multifaceted, encompassing antimicrobial properties, immunomodulatory effects, and influences on cellular signaling pathways. Its efficacy against various pathogens positions it as a promising candidate for further research in therapeutic applications.

Q & A

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

- Methodological Answer : Adhere to MIAME/MIAPE guidelines for assay reporting. Include positive controls (e.g., cisplatin for apoptosis), normalize cell counts via ATP-based assays (CellTiter-Glo), and predefine acceptance criteria for technical replicates (CV <15%). Share raw data and analysis scripts via repositories like Zenodo .

Q. What validation steps are critical for confirming this compound’s target specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.